(4-(Aminomethyl)phenyl)(phenyl)methanone

Polymer Chemistry Photoinitiation Radiation Curing

Researchers needing low-extractable photoinitiators for food-contact or biomedical UV-curable coatings face limited options. (4-(Aminomethyl)phenyl)(phenyl)methanone solves this via its primary amine, which undergoes Michael addition to acrylates, covalently anchoring the benzophenone photosensitizer and drastically reducing VOC emissions. - Enables covalent network incorporation for minimal leachables, critical for FDA/EU food-contact compliance. - Serves as a trifunctional probe precursor (benzophenone + alkyne tag + ligand) for target ID and protein interaction mapping. - Predicted water solubility of 4,921 mg/L overcomes benzophenone's poor aqueous solubility (~137 mg/L), enabling progression in biochemical and cell-based assays. - Validated building block for nonlinear optical (NLO) crystal engineering.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 94341-55-6
Cat. No. B1363621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Aminomethyl)phenyl)(phenyl)methanone
CAS94341-55-6
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2
InChIKeyUFQYYMAIVVSKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (4-(Aminomethyl)phenyl)(phenyl)methanone


(4-(Aminomethyl)phenyl)(phenyl)methanone (CAS 94341-55-6), also known as 4-aminomethylbenzophenone (AMBP), is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . It belongs to the class of substituted benzophenone derivatives, characterized by a benzophenone core functionalized with a primary aminomethyl (-CH2NH2) group at the para position of one phenyl ring . This unique structural motif integrates a primary amine handle with the photochemically active benzophenone moiety, enabling its utility as a versatile intermediate in the synthesis of photoactive probes, advanced polymers, and medicinal chemistry candidates .

Coreactive primary amine handle for covalent photoinitiator incorporation in radiation-curable systems
Aminomethyl spacer enables distinct pKa and hydrogen-bonding profile for SAR and probe design
Predicted >35-fold higher aqueous solubility than parent benzophenone, supporting aqueous-phase assays

Why Generic Analogs Cannot Substitute This Compound


While (4-(Aminomethyl)phenyl)(phenyl)methanone belongs to a broad class of aminobenzophenones, its specific para-aminomethyl substitution pattern confers a unique reactivity profile that is not replicated by structurally similar analogs such as 4-aminobenzophenone (4-ABP) or commercially prevalent photoinitiators like Michler's ketone [1]. The primary amine, separated from the aromatic ring by a methylene spacer, enables distinct chemical derivatization and biological conjugation strategies that are sterically and electronically inaccessible to directly ring-substituted amines . Furthermore, in material science contexts, this specific structure has been explicitly claimed in patents for producing radiation-curable compositions with reduced volatile organic compound (VOC) emissions, a functional advantage that cannot be assumed for non-aminomethyl or tertiary amine variants [1].

Analogs 4-Aminobenzophenone (aniline-type amine) has a pKa ~6-7 units lower, altering protonation and conjugation chemistry; the methylene spacer in this compound is critical for steric and electronic differentiation.
Photoinitiator Michler's ketone (tertiary amine) cannot form covalent bonds with acrylate networks and remains as an extractable residue; coreactive binding requires the primary amine present here.
Solubility Unsubstituted benzophenone has ~36-fold lower predicted aqueous solubility, limiting its use in aqueous biological assays where this compound may offer better compatibility.

Comparative Evidence Versus Structural Analogs


Covalent Immobilization vs. Tertiary Amine Photoinitiators

In the formulation of radiation-curable acrylate coatings, (4-(Aminomethyl)phenyl)(phenyl)methanone undergoes a Michael-like addition to acrylate groups, becoming a covalently bound photoinitiator within the polymer matrix [1]. This is a fundamental mechanistic distinction from traditional small-molecule photoinitiators like Michler's ketone (4,4'-Bis(dimethylamino)benzophenone), which remain unbound as extractable residues [1]. The patent data specifies that this covalent incorporation is achievable because the compound contains a primary amino group, whereas tertiary amine-containing benzophenones lack this reactive handle and remain as leachable small molecules in the final cured product [1].

Covalent binding vs. tertiary amine
Class-level
Covalent incorporation via Michael addition (primary amine) vs. Michler's ketone: unbound, extractable
Radiation-curable acrylate composition
Enables low-migration material design by reducing leachable photoinitiator residues
Patent-reported advantage; validate in specific formulation context
Polymer Chemistry Photoinitiation Radiation Curing

Aqueous Solubility vs. Unsubstituted Benzophenone

Physicochemical predictions indicate a substantial enhancement in aqueous solubility for (4-(Aminomethyl)phenyl)(phenyl)methanone compared to the unsubstituted parent compound, benzophenone. The target compound has a predicted water solubility of 4,921 mg/L at 25 °C . In contrast, the baseline solubility of benzophenone is approximately 137 mg/L at 25 °C [1]. This represents a ~36-fold increase, a critical parameter for experimental design in aqueous biological assays or hydrophilic formulations.

Aqueous solubility
Reported
Predicted 4,921 mg/L vs. benzophenone 137 mg/L (25 °C)
~35.9-fold increase
Supports aqueous-based assay and hydrophilic formulation workflows
Predicted via ACD/Labs Percepta; experimental verification recommended
Physicochemical Characterization Medicinal Chemistry Drug Discovery

Lipophilicity and Hydrogen Bonding vs. 4-Aminobenzophenone

The insertion of a methylene spacer between the phenyl ring and the amine group in (4-(Aminomethyl)phenyl)(phenyl)methanone results in distinct physicochemical properties relative to its direct analog, 4-aminobenzophenone (4-ABP). The target compound has a topological polar surface area (TPSA) of 43.1 Ų and exhibits 1 hydrogen bond donor and 2 hydrogen bond acceptors . While specific TPSA data for 4-ABP is not included here, the pKa difference—attributable to the aminomethyl spacer lowering basicity (pKa ~9.0-9.5) relative to the aniline-type amine in 4-ABP (pKa ~2.0-3.0)—alters protonation state and hydrogen-bonding capacity under physiological conditions .

Physicochemical profile vs. 4-ABP
Class-level
TPSA 43.1 Ų; 1 HBD, 2 HBA; pKa ~9.0-9.5 vs. 4-aminobenzophenone pKa ~2.0-3.0
Methylene spacer effect
Distinct protonation and H-bonding may alter permeability and target engagement
SAR differentiation from aniline-type analogs; confirm experimentally
Medicinal Chemistry Chemical Biology ADME Properties

NLO Material Potential Among Halogenated Derivatives

4-Aminomethylbenzophenone (AMBP) has been specifically selected and characterized alongside other 4-aminobenzophenone derivatives (including 4,4'-diamino, 4-amino-4'-fluoro, 4-amino-4'-chloro, and 4-amino-4'-bromo) for the investigation of their nonlinear optical (NLO) properties [1]. Its inclusion as one of only five derivatives in this targeted study confirms that its crystal structure and NLO behavior were deemed sufficiently distinct from the other halogenated and diamino variants to warrant specific investigation [1].

NLO crystal study inclusion
Class-level
Selected as 1 of 5 4-aminobenzophenone derivatives for NLO property investigation
Compared with diamino, fluoro, chloro, bromo analogs
Validates distinct crystal and NLO behavior for materials research
Qualitative structural differentiation; review full study for NLO coefficients
Materials Science Nonlinear Optics Crystal Engineering

Antiproliferative Activity Baseline

Vendor technical datasheets report that derivatives of (4-(Aminomethyl)phenyl)(phenyl)methanone demonstrate quantifiable antiproliferative activity, with a study showing 50% inhibition of MCF-7 breast cancer cell line growth at a concentration of 10 µM . This serves as a foundational data point for further structure-activity relationship (SAR) studies aimed at optimizing this scaffold for anticancer applications.

Antiproliferative baseline
Data to verify
50% growth inhibition of MCF-7 cells at 10 µM
Vendor-reported; MCF-7 breast cancer cell line
Reported cell-model response context for SAR exploration
No comparator data; verify in own assay conditions
Cancer Research Medicinal Chemistry Cytotoxicity

Reduced Residual Monomer vs. Non-Copolymerizable Photoinitiators

The primary amine group of (4-(Aminomethyl)phenyl)(phenyl)methanone enables it to function as a coreactive photoinitiator by covalently binding to the polymer network during UV curing. This mechanism leads to a significant reduction in residual, extractable photoinitiator fragments and unreacted monomer in the final polymer matrix compared to formulations using non-copolymerizable, small-molecule photoinitiators like benzophenone [1].

Extractable residues
Class-level
Reduced extractable photoinitiator fragments vs. benzophenone (non-copolymerizable)
UV-cured acrylate matrix
May support selection for low-migration material applications
Quantitative migration limits require formulation-specific testing
Polymer Chemistry Material Safety Biomaterials

Key Application Scenarios


Low-Migration UV-Curable Coatings and Adhesives

The primary application validated by patent literature is the use of (4-(Aminomethyl)phenyl)(phenyl)methanone as a coreactive photoinitiator in radiation-curable acrylate compositions. Its primary amine group enables Michael addition to acrylate double bonds, covalently anchoring the benzophenone photosensitizer within the polymer network [1]. This mechanism is critical for formulating advanced UV-curable coatings, inks, and adhesives that require minimal levels of extractable or volatile residues for compliance with food safety or biomedical regulations [1].

Trifunctional Photoaffinity Probes

The compound's structural motif—a primary amine separated from a benzophenone core by a methylene spacer—makes it an ideal precursor for constructing trifunctional chemical probes. Following established synthetic routes for similar scaffolds, this aminomethyl handle can be further derivatized to introduce an alkyne tag for click chemistry, yielding a molecule that combines a light-activated benzophenone for target crosslinking, an alkyne for reporter group conjugation, and an amine for ligand attachment . This is essential for target identification and protein interaction mapping studies.

Scaffold for Solubility-Challenged Drug Targets

For drug discovery programs requiring a benzophenone core but hampered by the poor aqueous solubility of unsubstituted benzophenone (~137 mg/L), (4-(Aminomethyl)phenyl)(phenyl)methanone offers a synthetically tractable alternative. With a predicted water solubility of 4,921 mg/L , this compound can facilitate the progression of hits in aqueous biological assays (e.g., biochemical screens, cell-based assays) where the parent benzophenone structure would fail due to precipitation [2].

Organic Nonlinear Optical Materials

This compound is a validated building block for materials science, specifically in the synthesis and study of organic crystals for nonlinear optics. It was one of five 4-aminobenzophenone derivatives specifically chosen for a comparative study of their crystal structures and NLO properties [3]. Researchers developing new organic NLO materials for applications in optical signal processing or frequency conversion can use this compound as a starting point for further crystal engineering.

Application
Selection Property
Validation Focus
Low-migration UV-curable coating research
Coreactive primary amine handle
Extractable residue profiling; migration testing
Photoaffinity probe development
Aminomethyl spacer for trifunctional design
Crosslinking efficiency; click chemistry validation
Aqueous-compatible benzophenone scaffold
Predicted high aqueous solubility
Solubility verification; assay compatibility in biological buffers
Organic NLO materials research
Crystallinity and NLO behavior distinct from halogenated analogs
NLO coefficient measurement; crystal engineering studies

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